2-(3-Pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid amide
Overview
Description
2-(3-Pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid amide (2-PPPA) is a synthetic organic compound that has been used in a variety of scientific research applications due to its unique properties. 2-PPPA is a member of the pyrrolidine-2-carboxylic acid amide family, which has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and antifungal activities. This compound has been studied extensively in the laboratory setting, and its potential uses in various scientific research applications have been explored.
Scientific Research Applications
Antithrombotic Activity
A study by Anselm et al. (2010) explored a series of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides, including R1663, which is closely related to the compound . R1663 demonstrated significant factor Xa inhibitory activity, selectivity, and pharmacokinetic properties, along with ex vivo antithrombotic activity. This suggests potential applications of similar compounds in antithrombotic therapy Anselm et al., 2010.
Synthesis and Characterization
Kwiatek et al. (2017) synthesized and characterized four new pyridine amide derivatives through amide coupling. This research contributes to understanding the chemical properties and potential applications of similar pyrrolidine-2-carboxylic acid amides in various fields, such as material science or medicinal chemistry Kwiatek et al., 2017.
Cooperative Catalysis
Ishihara & Lu (2016) demonstrated the cooperative catalysis of arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) for the dehydrative condensation between carboxylic acids and amines to form amides. This method, applicable to polyconjugated carboxylic acids, underscores the potential of pyrrolidine-2-carboxylic acid amides in organic synthesis and pharmaceutical manufacturing Ishihara & Lu, 2016.
Biotransformations in Organic Synthesis
Chen et al. (2012) reported the use of pyrrolidine-2,5-dicarboxamides in biocatalytic processes involving Rhodococcus erythropolis AJ270. This study highlights the role of similar compounds in biotransformations, which could be crucial in developing new methodologies in organic synthesis Chen et al., 2012.
Chiral Derivatization in Mass Spectrometry
Kuwabara et al. (2014) evaluated prolylamidepyridines, including derivatives of pyrrolidine-2-carboxylic acid, as chiral derivatization reagents for carboxylic acids in mass spectrometry. This indicates the potential use of these compounds in analytical chemistry, particularly in chiral analysis Kuwabara et al., 2014.
properties
IUPAC Name |
2-(3-pyridin-4-ylpropyl)pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-12(17)13(7-2-8-16-13)6-1-3-11-4-9-15-10-5-11/h4-5,9-10,16H,1-3,6-8H2,(H2,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOZLZPQDJHDAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CCCC2=CC=NC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Pyridin-4-yl)propyl)pyrrolidine-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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